N-(2,3-Dihydroxypropyl)formamide
Description
Properties
CAS No. |
75744-55-7 |
|---|---|
Molecular Formula |
C4H9NO3 |
Molecular Weight |
119.12 g/mol |
IUPAC Name |
N-(2,3-dihydroxypropyl)formamide |
InChI |
InChI=1S/C4H9NO3/c6-2-4(8)1-5-3-7/h3-4,6,8H,1-2H2,(H,5,7) |
InChI Key |
BLWTXDTUYUHPEN-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)O)NC=O |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations of N 2,3 Dihydroxypropyl Formamide and Its Derivatives
Direct Synthetic Routes to N-(2,3-Dihydroxypropyl)formamide
The direct synthesis of this compound primarily involves the formation of an amide bond between 3-amino-1,2-propanediol (B146019) and a formylating agent. This can be accomplished through both conventional and more contemporary green chemistry approaches.
Conventional Amide Bond Formation Strategies
The most common and direct method for synthesizing this compound is the N-formylation of 3-amino-1,2-propanediol. mdpi.com This reaction is typically achieved by treating 3-amino-1,2-propanediol with formic acid. mdpi.comnih.gov The process involves the condensation of the amine with formic acid, leading to the formation of the corresponding formamide (B127407) and water as a byproduct. nih.gov To drive the reaction to completion, it can be performed in a solvent like toluene (B28343) with a Dean-Stark trap to remove the water formed during the reaction. nih.gov
Various catalysts can be employed to enhance the efficiency of this formylation. Lewis acids such as zinc chloride (ZnCl₂), ferric chloride (FeCl₃), and aluminum chloride (AlCl₃) have been shown to effectively catalyze the N-formylation of amines with formic acid. nih.gov For instance, using a catalytic amount of ZnCl₂ (10 mol%) with an excess of formic acid at elevated temperatures can significantly improve the yield of the desired formamide. nih.gov Another efficient catalytic system involves the use of molecular iodine (I₂) under solvent-free conditions. organic-chemistry.org This method is notable for its mild reaction conditions and high yields, with optimal results achieved using 5 mol% of iodine and two equivalents of formic acid at 70°C. organic-chemistry.org The proposed mechanism for the iodine-catalyzed reaction involves the in-situ generation of hydroiodic acid (HI), which protonates the formic acid, making it more susceptible to nucleophilic attack by the amine. organic-chemistry.org
The precursor, 3-amino-1,2-propanediol, can be synthesized through several routes, including the reaction of 3-chloro-1,2-propanediol (B139630) with ammonia (B1221849) in an alkaline environment. hubspotusercontent-na1.net
Table 1: Conventional Synthesis of this compound
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference(s) |
| 3-Amino-1,2-propanediol | Formic Acid | Toluene, reflux, Dean-Stark trap | This compound | nih.gov |
| 3-Amino-1,2-propanediol | Formic Acid | ZnCl₂ (10 mol%), 70°C | This compound | nih.gov |
| 3-Amino-1,2-propanediol | Formic Acid | I₂ (5 mol%), 70°C, solvent-free | This compound | organic-chemistry.org |
Emerging Green Chemistry Approaches in Formamide Synthesis
In line with the principles of green chemistry, several sustainable methods for the synthesis of formamides, including this compound, have been developed. These approaches focus on using less hazardous reagents, renewable feedstocks, and more efficient catalytic systems.
One promising strategy involves the use of carbon dioxide (CO₂) as a C1 source for formylation. This approach is considered a cornerstone of sustainable chemistry as it utilizes a readily available and greenhouse gas. The N-formylation of amines with CO₂ can be achieved using various catalytic systems, often in the presence of a reducing agent like hydrogen gas or a hydrosilane. For example, a single-site cobalt(II) hydride catalyst supported on an aluminum metal-organic framework (DUT-5-CoH) has been shown to be effective for the formylation of a range of amines with CO₂ and phenylsilane. rsc.org Another system utilizes a ruthenium-based catalyst (Ru-Macho) in a biphasic system for the continuous synthesis of formamides from CO₂. acs.org
Biocatalysis offers another environmentally benign route to formamides. Enzymes such as N-substituted formamide deformylase have been shown to catalyze the reverse reaction of hydrolysis, synthesizing N-substituted formamides from the corresponding amine and formate. asm.orgresearchgate.net This enzymatic approach operates under mild conditions and demonstrates high specificity.
Furthermore, renewable resources like glycerol (B35011) derivatives are being explored as carbonyl sources for N-formylation reactions. rsc.org The direct synthesis of formamide from CO₂ and water under mild hydrothermal conditions using nickel-iron nitride heterostructures has also been reported, offering a pathway that mimics natural prebiotic processes. nih.govacs.org
Table 2: Green Synthesis Approaches for Formamides
| Carbon Source | Amine Source | Catalyst/Conditions | Product | Reference(s) |
| Carbon Dioxide (CO₂) | Primary/Secondary Amines | DUT-5-CoH, Phenylsilane | N-substituted formamides | rsc.org |
| Carbon Dioxide (CO₂) | Primary/Secondary Amines | Ru-Macho catalyst, 2-ethylhexan-1-ol/water | N-substituted formamides | acs.org |
| Formate | Benzylamine | N-substituted formamide deformylase | N-Benzylformamide | asm.orgresearchgate.net |
| Glycerol Derivatives | Amines | Zeolite 5A supported Cu-based catalysts | N-substituted formamides | rsc.org |
| Carbon Dioxide (CO₂) | Water (N source from catalyst) | Nickel-iron nitride heterostructures | Formamide | nih.govacs.org |
Synthesis of this compound-Containing Ligands
The this compound moiety can be incorporated into more complex molecular structures to create ligands with specific coordination properties, often for applications in medicinal chemistry and catalysis.
Synthesis of Chiral 4-(2,3-Dihydroxypropyl)-formamide Oxoaporphine (FOA)
A notable example of a ligand containing the this compound group is the chiral 4-(2,3-dihydroxypropyl)-formamide oxoaporphine (FOA). The synthesis of these ligands and their platinum(II) complexes has been reported. The chiral FOA ligands, including R/S-(±)-FOA, R-(+)-FOA, and S-(-)-FOA, were synthesized and characterized. These ligands were then used to prepare platinum(II) complexes, which have been investigated for their potential as antitumor agents.
Ligand Preparation for Coordination Chemistry
The dihydroxypropyl group of this compound offers sites for further chemical modification, enabling the preparation of various ligands for coordination chemistry. The synthesis of metal complexes with ligands derived from N-(2,3-dihydroxypropyl) moieties demonstrates the versatility of this structural unit in creating multidentate ligands. For example, the synthesis of bimetallic transition metal complexes of a ligand derived from 2,3-dihydroxy-N'1,N'4-bis((2-hydroxynaphthalen-1-yl)methylene)succinohydrazide showcases how dihydroxy functionalities can be part of a larger ligand framework capable of coordinating to multiple metal centers. researchgate.net
Derivatization Strategies for the this compound Core Structure
The core structure of this compound presents multiple reactive sites—the hydroxyl groups and the amide functionality—that can be targeted for derivatization. These modifications can alter the physicochemical properties of the molecule, such as lipophilicity and solubility, or introduce new functionalities for specific applications.
One common derivatization strategy involves the reaction of the hydroxyl groups. For instance, the dihydroxypropyl moiety can be grafted onto other molecules to enhance their hydrophilicity. An example is the reaction of branched polyethylenimine (bPEI) with glycidol (B123203) (2,3-epoxy-1-propanol) to yield 2,3-dihydroxypropyl-grafted-polyethylenimines, which have been explored as vectors for nucleic acid delivery.
The amide group itself can also be a site for derivatization. For example, N-substituted formamides can be dehydrated to form isocyanides, which are valuable intermediates in organic synthesis. nih.gov This reaction is typically carried out using dehydrating agents like phosphorus oxychloride. nih.gov Furthermore, the N-(2,3-dihydroxypropyl) group has been incorporated into more complex structures, such as in the synthesis of N-(2,3-dihydroxypropyl)-N-4-chlorobutyl nucleoside phosphoramidate (B1195095) prodrugs, where the dihydroxypropyl moiety was introduced to modulate the lipophilicity and activation of the prodrug. nih.gov
Derivatization can also involve the introduction of chromophores or fluorophores to facilitate detection in analytical techniques like HPLC. researchgate.netjournalajacr.com Reagents such as benzoyl chloride or dansyl chloride can react with the amine precursor or the hydroxyl groups to introduce a UV-active or fluorescent tag. researchgate.net
Synthesis of N-(2,6-Diamino-3,4-dihydro-4-oxo-5-pyrimidinyl)-N-(2,3-dihydroxypropyl)-formamide
The synthesis of complex pyrimidine (B1678525) derivatives often involves multi-step processes starting from simpler pyrimidine cores. For instance, the synthesis of 2,4-diamino-6-substituted pyrimidines can be achieved by reacting 2,4-diamino-6-chloropyrimidine with a suitable nucleophile. mdpi.com In a related procedure, (S)- or (R)-2,3-isopropylideneglycerol is treated with sodium hydride in dry DMSO to generate the corresponding alkoxide nucleophile. This intermediate then reacts with 2,4-diamino-6-chloropyrimidine at 90°C. mdpi.com This reaction results in the formation of (R)- or (S)-2,4-diamino-6-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]pyrimidine.
Further functionalization at the 5-position of the pyrimidine ring can be accomplished through iodination using N-iodosuccinimide (NIS) in acetonitrile (B52724). mdpi.com This step is a precursor to introducing other groups via coupling reactions. While the direct synthesis of N-(2,6-diamino-3,4-dihydro-4-oxo-5-pyrimidinyl)-N-(2,3-dihydroxypropyl)-formamide is not explicitly detailed in the provided search results, the synthesis of related 2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidinyl derivatives highlights the structural optimization efforts to create compounds with improved properties. nih.gov These syntheses often aim to produce potent inhibitors for biological targets like the epidermal growth factor receptor (EGFR). nih.gov The general strategies involve building upon a core heterocyclic structure, such as pyrrolo[2,3-d]pyrimidine, and introducing various side chains to enhance biological activity and pharmacokinetic profiles. nih.gov
Formation of Formamidopyrimidine Adducts and Related Structures
Formamidopyrimidine (FAPy) adducts are significant forms of DNA damage that arise from the modification of guanine (B1146940) bases. These lesions can be formed from the ring-opening of N7-substituted guanine adducts. A notable example involves glycidamide, a metabolite of acrylamide (B121943) found in food, which reacts with the N7 position of deoxyguanosine (dG) to form N7-(2-carbamoyl-2-hydroxyethyl)-dG (GA7dG). nih.gov This adduct is chemically labile and can undergo hydrolysis to open the imidazole (B134444) ring, yielding N6-(2-deoxy-d-erythro-pentofuranosyl)-2,6-diamino-3,4-dihydro-4-oxo-5-[N-(2-carbamoyl-2-hydroxyethyl)formamido]pyrimidine (GA-FAPy-dG). nih.gov
The formation of such FAPy adducts is a critical area of study as they can interfere with DNA replication and induce mutations. nih.gov Research on a derivative, GA-FAPy-dfG, where the deoxyribose is replaced with a 2'-fluoroarabinose, has shown that this lesion can inhibit primer extension by human DNA polymerases and reduce replication efficiency. nih.gov The presence of the 2-carbamoyl-2-hydroxyethyl group at the N5 position of the FAPy ring is thought to play a role in the mutagenic outcome, potentially by forming an additional hydrogen bond with thymidine (B127349) during replication. nih.gov The study of these adducts provides insight into the mechanisms of chemical carcinogenesis.
| Adduct Precursor | Resulting Adduct | Significance |
| N7-(2-carbamoyl-2-hydroxyethyl)-dG (GA7dG) | N6-(2-deoxy-d-erythro-pentofuranosyl)-2,6-diamino-3,4-dihydro-4-oxo-5-[N-(2-carbamoyl-2-hydroxyethyl)formamido]pyrimidine (GA-FAPy-dG) | DNA damage, potential mutagenicity |
| Oxidative Damage | Formamidopyrimidine-dG (FAPy-dG) | More mutagenic than 8-oxo-dG |
| Aflatoxin B₁ | Aflatoxin B₁-FAPy-dG | Studied for mutagenic potential in mammalian cells |
Introduction of the this compound Moiety into Complex Molecular Architectures
The this compound group can be incorporated into larger molecules to impart specific properties, such as improved solubility or to serve as a versatile synthetic handle. The synthesis of pteridine (B1203161) nucleotides for use in fluorescent oligonucleotides provides an example of incorporating complex side chains onto a heterocyclic core. googleapis.com In these syntheses, a protected ribofuranosyl chloride derivative is coupled to a silylated pteridine base in the presence of a promoter like silver perchlorate. googleapis.com Subsequent deprotection steps yield the final nucleoside. This general approach could be adapted to introduce a protected dihydroxypropyl group.
In the context of drug development, the synthesis of 2,4-diamino-5-aryl-6-substituted pyrimidines demonstrates how alkoxy side chains derived from protected glycerol are attached to a pyrimidine ring. mdpi.com Specifically, (S)- or (R)-2,3-isopropylideneglycerol is used to form an ether linkage at the 6-position of 2,4-diaminopyrimidine. mdpi.com After this introduction, the protecting group (the isopropylidene acetal) can be removed to reveal the dihydroxypropyl functionality. This diol can then be further modified or may itself contribute to the biological activity of the final molecule. These methods highlight the modular nature of synthesizing complex molecules, where moieties like dihydroxypropyl groups are added as building blocks.
Biocatalytic Approaches and Enzymatic Transformations for Related Dihydroxypropyl Compounds in Formamide Contexts
Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, characterized by high selectivity and mild reaction conditions. rjeid.com Enzymes are increasingly used to produce complex molecules, including pharmaceuticals. rjeid.commdpi.com While specific biocatalytic routes for this compound were not found, related transformations are well-established.
For instance, lipases are known to catalyze highly regioselective acylations of dihydroxy compounds. The lipase (B570770) from Rhizopus oryzae has been used for the regioselective acylation of 7,8-dihydroxy-4-methylcoumarin, demonstrating the potential for enzymes to selectively modify one hydroxyl group in the presence of another. researchgate.net Such selectivity would be invaluable for modifying the dihydroxypropyl moiety.
Furthermore, chemoenzymatic synthesis combines the advantages of biocatalysis with traditional organic chemistry to access complex bioactive compounds. rjeid.comnih.gov This approach could be envisioned for the synthesis of this compound derivatives, where an enzyme could be used for a key stereoselective step, such as the resolution of a racemic precursor or the selective functionalization of one of the hydroxyl groups. The development of enzyme kits and engineered biocatalysts continues to expand the scope of these green synthetic methods. rjeid.comnih.gov
Mechanochemical and Solvent-Free Syntheses of Formamide Derivatives
In recent years, mechanochemistry and solvent-free reaction conditions have emerged as green and efficient alternatives to traditional solvent-based synthesis. beilstein-journals.orgnih.gov These methods reduce waste and can lead to faster reaction times and improved yields. rsc.org
Mechanochemical Synthesis: Mechanochemistry involves using mechanical energy, such as grinding or milling, to induce chemical reactions in the solid state. nih.gov This technique has been successfully applied to the N-formylation of various amines. beilstein-journals.orgnih.gov In one approach, an amine is milled with formic acid and imidazole. Imidazole acts as both a promoting reagent and a solid grinding additive, preventing the formation of a slurry and facilitating the reaction. nih.gov This method has been used to synthesize a range of aromatic and aliphatic formamides in high yields. beilstein-journals.orgnih.gov
Solvent-Free Synthesis: Solvent-free N-formylation can be achieved by simply heating an amine with formic acid. acs.org For example, various aromatic amines have been converted to their corresponding formamides by refluxing with two equivalents of formic acid for one hour, with yields ranging from 50-80%. acs.org Another approach involves the metal- and solvent-free reaction of carboxylic acids with formamides, which act as an amino source, at a mild temperature of 40°C. nih.gov These methods represent simple, cost-effective, and environmentally friendly protocols for the synthesis of formamide derivatives. acs.orgnih.gov
| Method | Key Features | Reactants (Example) | Conditions |
| Mechanochemical N-formylation | Solvent-free, uses mechanical energy | Amine, Formic Acid, Imidazole | Ball milling |
| Solvent-Free N-formylation | No bulk solvent, simple heating | Aromatic Amine, Formic Acid | Reflux, 1 hour |
| Solvent-Free Amide Synthesis | Uses formamide as amino source | Carboxylic Acid, N-substituted Formamide, KOtBu | 40°C, air |
Advanced Analytical Techniques for Characterization and Quantification of N 2,3 Dihydroxypropyl Formamide and Its Derivatives
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for determining the molecular structure of N-(2,3-Dihydroxypropyl)formamide. These methods probe the interactions of molecules with electromagnetic radiation, yielding unique spectral fingerprints that reveal detailed information about their atomic composition and bonding arrangements.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H-NMR and ¹³C-NMR provide data on the chemical environment of the nuclei, allowing for the definitive assignment of the structure of this compound.
¹H-NMR Spectroscopy In ¹H-NMR, the chemical shifts of protons provide information about their local electronic environment. For this compound, the spectrum would show distinct signals for the protons on the dihydroxypropyl chain and the formyl group. The splitting patterns of these signals, arising from spin-spin coupling, would further confirm the connectivity of the atoms. For instance, the Human Metabolome Database predicts the ¹H-NMR spectrum of formamide (B127407) in D₂O, which serves as a foundational reference for understanding the formyl proton signal. hmdb.ca More complex derivatives, such as N-(2-hydroxy-5-nitrophenyl)formamide, have also been characterized using ¹H-NMR to confirm their structure.
¹³C-NMR Spectroscopy ¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the spectrum. The chemical shift of the carbonyl carbon in the formamide group is particularly characteristic. Data from the Biological Magnetic Resonance Bank for formamide shows the carbonyl carbon (C3) at a chemical shift of 169.45 ppm in D₂O, which is a useful comparison point. bmrb.io
Table 1: Predicted NMR Data for the Core Formamide Moiety
| Nucleus | Chemical Shift (ppm) | Multiplicity | Solvent | Reference |
|---|---|---|---|---|
| ¹H | 8.052 | Singlet | D₂O | bmrb.io |
| ¹³C | 169.45 | Singlet | D₂O | bmrb.io |
Note: This data is for the parent compound, formamide, and serves as a reference for the formyl group in this compound.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands for the O-H (hydroxyl), N-H (amide), C-H (alkane), and C=O (amide carbonyl) functional groups. The NIST Chemistry WebBook provides a reference gas-phase IR spectrum for formamide, showing characteristic peaks that can be correlated to its derivatives. nist.govnist.gov The presence of the dihydroxypropyl group would introduce a broad O-H stretching band, typically in the region of 3200-3600 cm⁻¹.
Raman Spectroscopy Raman spectroscopy provides complementary information to IR spectroscopy. It measures the inelastic scattering of monochromatic light. The Raman spectrum of this compound would also show bands corresponding to its various functional groups, which can aid in a comprehensive structural analysis. ChemicalBook provides a reference Raman spectrum for formamide. chemicalbook.com
Table 2: Key Vibrational Frequencies for Functional Groups in this compound
| Functional Group | Type of Vibration | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Alcohol) | Stretching | 3200-3600 (broad) |
| N-H (Amide) | Stretching | 3100-3500 |
| C-H (Alkane) | Stretching | 2850-3000 |
| C=O (Amide) | Stretching | 1630-1680 |
| N-H (Amide) | Bending | 1550-1640 |
Mass Spectrometry (MS and Tandem MS Techniques)
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. Tandem MS (MS/MS) provides further structural information through fragmentation analysis.
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. ESI-MS would typically show the protonated molecule [M+H]⁺ or other adducts, such as [M+Na]⁺. uni.lu This allows for the accurate determination of the molecular weight. For instance, ESI-Time-of-Flight (ESI-TOF) MS has been used to characterize related formamidine (B1211174) derivatives, showing the protonated molecular ion as the base peak. rsc.org
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. nih.gov This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental formulas. HRMS is a powerful tool for confirming the identity of this compound and for identifying unknown derivatives or metabolites in complex mixtures. nih.gov The technique's ability to provide accurate mass measurements for both parent and fragment ions significantly enhances the specificity of adduct identification. nih.gov
Chromatographic Separation and Quantification Methodologies
Chromatographic techniques are essential for separating this compound from complex mixtures and for its accurate quantification.
High-Performance Liquid Chromatography (HPLC) is a commonly used technique for the separation and quantification of polar, non-volatile compounds. For a polar compound like this compound, a reverse-phase (RP) HPLC method would be suitable. sielc.com In this method, a non-polar stationary phase is used with a polar mobile phase. By adjusting the composition of the mobile phase, for example, a mixture of acetonitrile (B52724) and water, the retention time of the compound can be controlled to achieve separation from other components in a sample. sielc.com For detection, a UV detector could be used if the molecule possesses a chromophore, or a more universal detector like a mass spectrometer (LC-MS) could be employed for higher selectivity and sensitivity. For applications requiring mass spectrometry compatibility, volatile buffers like formic acid are used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.com
Table 3: Illustrative HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase |
| Mobile Phase | Acetonitrile/Water Gradient |
| Detector | UV or Mass Spectrometry |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Note: These are typical starting conditions and would require optimization for a specific application.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of this compound. Its versatility allows for the analysis of this polar, non-volatile compound in various matrices.
Detailed Research Findings: HPLC methods for formamide and its derivatives often utilize reversed-phase (RP) or mixed-mode chromatography. sielc.comsielc.com For a polar analyte like this compound, a mixed-mode column, such as Newcrom BH which has both reversed-phase and ion-exchange characteristics, can provide excellent retention and separation from other components. sielc.com A typical mobile phase would consist of a mixture of water and a polar organic solvent like acetonitrile (MeCN), with a small amount of acid modifier such as phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.comsielc.comsielc.com
A study on the determination of N,N-dimethylformamide (DMF) metabolites, which are also formamide derivatives, employed an Aminex Ion Exclusion HPX-87H column with a dilute sulfuric acid mobile phase. nih.gov This approach is suitable for separating polar, hydrophilic compounds. Detection is commonly achieved using an ultraviolet (UV) detector, typically at a low wavelength such as 196 nm or 210 nm, where the formamide functional group absorbs light. sielc.comnih.govgoogle.com A patent for detecting formamide in products specifies using a gradient elution with water and acetonitrile and UV detection at 196 nm. google.com For enhanced sensitivity and specificity, especially in complex matrices like urine, HPLC can be coupled with fluorescence detection (HPLC-FLD) after appropriate sample preparation, as demonstrated in the analysis of the structurally related bisphenol A bis(2,3-dihydroxypropyl) ether (BADGE·2H2O). mdpi.com
Table 1: Typical HPLC Parameters for Formamide-Related Compounds
Parameter Condition Reference Column Type Mixed-mode (e.g., Newcrom BH), Ion Exclusion (e.g., Aminex HPX-87H), or Reversed-Phase (e.g., C18) [3, 5] Mobile Phase Water/Acetonitrile (MeCN) with an acid modifier (e.g., 0.1% Phosphoric Acid) [2, 5] Elution Mode Isocratic or Gradient [3, 6] Flow Rate Typically 0.5 - 1.5 mL/min google.com Detection UV at 196 nm or 210 nm [3, 5, 6] Sample Preparation Solid-Phase Extraction (SPE) for complex matrices sielc.com
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Formamide-Related Analytes
Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and structural confirmation, making it a powerful tool for the analysis of formamide and its derivatives. However, due to the low volatility and high polarity of this compound, resulting from its hydroxyl groups, direct GC analysis is challenging. Therefore, derivatization is a critical prerequisite step.
Detailed Research Findings: A common derivatization technique for polar analytes is silylation, which replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. This process increases the volatility and thermal stability of the compound, making it suitable for GC analysis. For instance, in the biomonitoring of N-acetyl-S-(N-methylcarbamoyl)cysteine, a related metabolite, samples were treated with a silylating reagent before GC-MS analysis. researchgate.net
Once derivatized, the analyte is injected into the GC-MS system. The gas chromatograph separates the components of the mixture based on their boiling points and interaction with the stationary phase of the capillary column (e.g., a low-polarity phase like VF-5ms). researchgate.net The separated components then enter the mass spectrometer, which provides mass spectra that serve as a chemical fingerprint for identification. A method for determining formamide in urine involved lyophilisation (freeze-drying) of the sample, extraction with methanol (B129727), and subsequent injection into the GC-MS. researchgate.net GC-MS is particularly suitable for detecting substances with high residual content but may be less sensitive than HPLC for trace amounts in certain products. google.com
Table 2: Illustrative GC-MS Parameters for Derivatized Formamide Analytes
Parameter Condition Reference Sample Preparation Lyophilisation followed by extraction; derivatization (e.g., silylation) is necessary for this compound. sielc.com GC Column Capillary column (e.g., Agilent HP-5, 30 m x 0.25 mm) mdpi.com Injection Temperature 250°C - 280°C [1, 4] Oven Program Temperature gradient (e.g., start at 100°C, ramp at 10°C/min) nih.gov Detector Mass Spectrometer (MS) [1, 6] Ionization Mode Electron Ionization (EI) N/A
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for the qualitative analysis of this compound. It is particularly useful for monitoring reaction progress, checking compound purity, and identifying suitable solvent systems for preparative column chromatography. du.ac.in
Detailed Research Findings: In TLC, a small amount of the sample is spotted onto a stationary phase, typically a thin layer of silica (B1680970) gel or alumina (B75360) coated on a glass or plastic plate. The plate is then placed in a sealed chamber containing a solvent system (mobile phase). The mobile phase ascends the plate by capillary action, and the components of the sample move up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. du.ac.inictsl.net
For this compound, a polar stationary phase like silica gel would be appropriate, along with a relatively polar mobile phase, such as a mixture of ethyl acetate (B1210297) and methanol. After development, the separated spots are visualized. Since this compound is not colored, visualization can be achieved by viewing the plate under UV light (if the compound is UV-active or if a fluorescent indicator is included in the stationary phase) or by staining with a chemical reagent (e.g., potassium permanganate (B83412) or iodine vapor) that reacts with the compound to produce a colored spot. du.ac.inchemcoplus.co.jp The position of the spot is characterized by its retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. chemcoplus.co.jp
Table 3: General TLC Setup for this compound Analysis
Component Description Reference Stationary Phase Silica gel 60 F254 plates Mobile Phase (Eluent) A mixture of polar solvents, e.g., Ethyl Acetate/Methanol or Dichloromethane/Methanol, optimized to achieve an Rf value between 0.2 and 0.8. wordpress.com Application Spotting a dilute solution of the compound using a capillary tube. nih.gov Development Ascending chromatography in a closed chamber saturated with the mobile phase vapor. ictsl.net Visualization UV lamp (254 nm) to observe quenching spots; or chemical staining (e.g., potassium permanganate). ictsl.net
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. wordpress.com This technique can provide unambiguous information about bond lengths, bond angles, torsional angles, and intermolecular interactions, such as hydrogen bonding, for this compound.
Detailed Research Findings: To perform X-ray crystallography, a high-quality single crystal of this compound is required. This crystal is mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays into a specific pattern of spots, and the intensities and positions of these spots are measured. This diffraction data is then used to calculate an electron density map of the molecule, from which the positions of the atoms can be determined. wordpress.com
The analysis of a related structure, N-(2,3,5,6-tetrafluoropyridin-4-yl)formamide, revealed key details about its amide bond lengths (C=O and C-N) and the anti-conformation of the C-N-C=O group. nih.gov It also showed how intermolecular hydrogen bonding between the amine N-H group and the carbonyl O atom leads to the formation of chains in the crystal lattice. nih.gov For this compound, X-ray analysis would be expected to reveal an extensive network of hydrogen bonds involving the two hydroxyl groups and the formamide moiety, which would significantly influence the crystal packing. The analysis of another related molecule, 2,3:4,5-di-O-isopropylidene-1-O-methyl-beta-D-fructopyranose, provided detailed crystallographic data, including unit cell dimensions and space group, which are fundamental outputs of such an experiment. nih.gov
Table 4: Example of Crystallographic Data Obtainable for a Formamide Derivative
Parameter Example Value / Information Reference Chemical Formula C4H9NO3 N/A Crystal System e.g., Orthorhombic Space Group e.g., P212121 Unit Cell Dimensions a, b, c (Å); α, β, γ (°) Bond Lengths e.g., C=O: ~1.22 Å; C-N: ~1.37 Å Conformation Torsion angles defining the molecular shape Hydrogen Bonding Details of intermolecular O-H···O and N-H···O interactions
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives
This compound is a chiral molecule due to the stereocenter at the C2 position of the propyl chain. Circular Dichroism (CD) spectroscopy is a powerful technique for studying such chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. mdpi.com
Detailed Research Findings: CD spectroscopy is exquisitely sensitive to the three-dimensional structure of molecules. For a chiral derivative of this compound, the R- and S-enantiomers will produce CD spectra that are mirror images of each other. nih.gov This makes CD spectroscopy an excellent tool for assigning the absolute configuration of an enantiomer, provided a reference spectrum or a theoretical calculation is available. The technique can distinguish between specific conformers of a chiral molecule, especially when measured on cold, isolated molecules in the gas phase, offering crucial information for determining 3D structures. nih.gov
Furthermore, the magnitude of the CD signal, often represented by the Cotton effect, is directly proportional to the enantiomeric excess (ee) of the sample. nih.gov By creating a calibration curve with samples of known enantiopurity, CD spectroscopy can be used as a rapid, semi-quantitative method to determine the enantiopurity of a new batch or isolated product. nih.gov This is particularly valuable in asymmetric synthesis where the goal is to produce one enantiomer selectively. The analysis is typically performed on dilute solutions, requiring only a small amount of sample. nih.gov
Table 5: Parameters for Chiral Analysis using CD Spectroscopy
Parameter Typical Setting / Information Reference Application Determination of absolute configuration and enantiopurity. mdpi.com Wavelength Range Typically 200-300 nm for electronic transitions of the formamide group. mdpi.com Sample Concentration Millimolar (mM) or lower. mdpi.com Solvent A solvent that does not absorb in the measurement range, e.g., methanol or water. mdpi.com Output Spectrum of differential extinction coefficient (Δε) or ellipticity (θ) vs. wavelength (nm). mdpi.com Key Feature Enantiomers exhibit mirror-image spectra (e.g., positive Cotton effect for R-isomer, negative for S-isomer). mdpi.com
Theoretical Chemistry and Computational Modeling of N 2,3 Dihydroxypropyl Formamide Systems
Electronic Structure Calculations and Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. khanacademy.org It calculates the electron density to predict molecular properties, offering a balance between computational cost and accuracy. khanacademy.org For formamide (B127407), the simplest amide, DFT studies have been instrumental in understanding its fundamental properties.
Detailed DFT calculations on formamide have been performed using various functionals, such as B3LYP, B3P86, and B3PW91, to predict its geometry, dipole moment, and vibrational frequencies. researchgate.net Studies show that functionals like B3P86 and B3PW91, with a 6-31G* basis set or better, provide excellent agreement with experimental data for C-N and C=O bond lengths. researchgate.net A key finding from DFT is the planar geometry of the amide C-N-O unit and a C-N bond length that is shorter than a typical single bond, indicating significant partial double-bond character due to resonance. khanacademy.org Electrostatic potential maps generated from DFT calculations reveal that electron density is shifted towards the highly electronegative oxygen atom. khanacademy.org
For N-(2,3-Dihydroxypropyl)formamide, similar DFT approaches can be employed to elucidate its electronic characteristics. The addition of the 2,3-dihydroxypropyl group introduces more conformational flexibility and potential for intramolecular hydrogen bonding, which would influence the electronic properties of the formamide backbone. DFT calculations would be essential to determine the most stable conformations and how the electronic distribution across the molecule is affected by the substituent. These calculations can predict reactive sites, with oxygen atoms often identified as electrophilic targets and aromatic carbons or nitrogens as zones with weak electron binding in related molecules. mdpi.com
Table 1: Comparison of Calculated Properties for Formamide using Different Theoretical Methods
| Property | Method/Basis Set | Calculated Value | Experimental Value |
|---|---|---|---|
| C=O Bond Length (Å) | B3PW91/6-31G* | 1.216 | 1.219 |
| C-N Bond Length (Å) | B3PW91/6-31G* | 1.359 | 1.376 |
| Dipole Moment (D) | B3LYP | ~3.7 | 3.73 |
This table presents data for the parent compound, formamide, as a model for the types of analyses applicable to this compound. Data sourced from studies on formamide. khanacademy.orgresearchgate.net
Molecular Dynamics and Conformational Analysis
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For flexible molecules like this compound, MD is crucial for exploring the conformational landscape and understanding how it behaves in different environments, such as in aqueous solution.
MD simulations of the parent molecule, formamide, in the liquid state have described it as having a continuous, rambling hydrogen-bond network. researchgate.net For this compound, the hydroxyl groups on the propyl chain add significant degrees of freedom. A study on a related molecule, (S)-9-(2,3-dihydroxypropyl)adenine, used quantum chemical calculations to create conformational maps, identifying the most thermodynamically stable conformations. nih.gov The results indicated that specific rotational angles around the C-C and C-N bonds define low-energy states, which correspond to different spatial arrangements of the dihydroxypropyl moiety. nih.gov
Similarly, MD simulations of this compound would involve:
Force Field Parameterization: Developing or selecting a suitable force field to accurately describe the intramolecular and intermolecular forces.
Conformational Sampling: Running simulations to explore the possible shapes (conformers) the molecule can adopt by rotating around its single bonds.
Analysis of Trajectories: Analyzing the simulation output to identify the most populated conformational states, intramolecular hydrogen bonding patterns, and interactions with solvent molecules.
This analysis would reveal the preferred three-dimensional structures of this compound, which is fundamental for understanding its chemical reactivity and how it might interact with biological receptors.
Quantitative Structure-Activity Relationships (QSAR) for Analogues
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov The goal is to predict the activity of new, unsynthesized compounds, thereby saving time and resources in drug discovery and development. nih.gov
While no specific QSAR studies on this compound are available, QSAR studies on analogous compound series, such as carboxamide sulfonamides, have been conducted. nih.gov These studies typically involve the following steps:
Data Set Collection: Assembling a series of structurally related molecules with measured biological activity.
Descriptor Calculation: Computing a wide range of molecular descriptors for each molecule, which quantify various physicochemical properties (e.g., steric, electronic, hydrophobic).
Model Development: Using statistical methods like Partial Least Squares Regression (PLSR) to build a mathematical equation linking the descriptors to the activity. nih.gov
Model Validation: Testing the model's predictive power using an external set of compounds not used in model creation. nih.gov
For a series of this compound analogues, a QSAR study could identify key structural features that enhance a particular biological effect. For example, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could map out the steric and electrostatic fields around the molecules that are favorable or unfavorable for activity. nih.gov
Table 2: Key Components of a QSAR Study
| Component | Description | Example Application |
|---|---|---|
| Dependent Variable | The biological activity being modeled. | Antimalarial activity (IC₅₀) for carboxamide sulfonamide analogues. nih.gov |
| Independent Variables | Calculated molecular descriptors. | Steric hindrance, H-bond donors/acceptors, hydrophobic interactions. nih.gov |
| Statistical Method | The algorithm used to create the model. | Partial Least Squares Regression (PLSR), Principal Component Regression (PCR). nih.gov |
| Validation | Assessment of the model's predictive ability. | High correlation coefficient (r²) and predictive correlation coefficient (pred_r²). nih.gov |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein), forming a stable complex. mdpi.com This method is essential in structure-based drug design for predicting binding affinity and understanding the intermolecular interactions that stabilize the ligand-receptor complex. mdpi.comnih.gov
Although specific docking studies for this compound are not documented, the methodology can be readily applied. For instance, docking simulations of various inhibitors into the active site of enzymes like Plasmodium falciparum M18 aspartyl aminopeptidase (B13392206) have been performed to identify novel drug candidates. nih.gov The process involves:
Preparation of Receptor and Ligand: Obtaining the 3D structures of the target protein and the ligand. The structure of this compound would be generated and optimized using methods like DFT.
Docking Algorithm: Using a scoring function to place the ligand in various positions and conformations within the receptor's binding site and estimate the binding affinity.
Analysis of Results: Examining the top-ranked poses to identify key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, between the ligand and amino acid residues in the active site. nih.gov
For this compound, the dihydroxypropyl moiety offers multiple hydrogen bond donor and acceptor sites, which could be critical for binding to a protein target. Docking simulations would reveal the most likely binding mode and provide a rational basis for designing analogues with improved affinity.
Computational Studies on Chemical Reactivity and Catalytic Mechanisms
Computational chemistry provides deep mechanistic insights into chemical reactions, allowing for the study of transition states and reaction pathways that are difficult to observe experimentally. Studies on formamide decomposition and catalysis serve as a model for understanding the reactivity of this compound.
Research on the catalytic hydrogenation of formamide has shown that the reaction can proceed via two main pathways: C-O bond cleavage (deoxygenative hydrogenation) or C-N bond cleavage (deaminative hydrogenation). frontiersin.org Computational studies, often combined with experimental results, have helped to elucidate the reaction mechanism. For example, it was hypothesized and later shown that the addition of a base can switch the selectivity from C-O to C-N cleavage by deprotonating a hemiaminal intermediate. researchgate.net
Similarly, the acid-catalyzed hydrolysis of formamide has been investigated using ab initio calculations. nih.gov These studies explored concerted versus stepwise mechanisms and identified the O-protonated stepwise pathway as the most favorable, providing activation free energies that align well with experimental data. nih.gov
For this compound, computational studies could be used to investigate its stability, decomposition pathways, and potential catalytic transformations. acs.org By mapping the potential energy surface for a given reaction, researchers can calculate energy barriers and identify crucial intermediates, providing a complete picture of the reaction mechanism at the atomic level. acs.org
Table 3: Proposed Intermediates in Formamide Hydrogenation
| Intermediate | Role in Mechanism | Subsequent Step |
|---|---|---|
| Hemiaminal | Formed from initial hydrogenation of the carbonyl group. researchgate.net | Can undergo C-N cleavage or C-O cleavage. |
| Imine | Formed via C-O cleavage (dehydration) of the hemiaminal. researchgate.net | Hydrogenation leads to N-methylated amine. |
Quantum Chemical Topology and Molecular Quantum Dynamics
Advanced computational methods like quantum chemical topology and molecular quantum dynamics offer a deeper understanding of chemical bonding and reaction dynamics. The Quantum Theory of Atoms in Molecules (QTAIM) is a key part of this, analyzing the electron density to define atomic properties and the nature of chemical bonds.
While specific studies on this compound using these methods are not available, research on formamide provides a template. Direct chemical dynamics simulations have been used to investigate the unimolecular decomposition of formamide in its electronic ground state. rsc.org These simulations track the atomic motions during a reaction, providing detailed mechanisms and product branching ratios as a function of energy. rsc.org
Molecular dynamics simulations using quantum mechanical potentials have been performed for liquid formamide, investigating its structural properties through radial distribution functions and hydrogen bond network analysis. researchgate.net Such studies provide a level of detail that bridges quantum mechanics with the macroscopic properties of the system. Curve-crossing quantum dynamics simulations have also been applied to formamide to study its behavior in coupled electronic states, which is relevant for understanding photochemical processes. acs.org
Applying these advanced techniques to this compound could reveal:
The precise nature of intramolecular hydrogen bonds involving the hydroxyl and formamide groups.
The dynamics of conformational changes and proton transfer events.
The detailed mechanism of its decomposition or interaction with other molecules under the influence of light or heat.
Biomolecular Interactions and Biochemical Research of N 2,3 Dihydroxypropyl Formamide Derivatives
Interaction with Nucleic Acids
The interaction of N-(2,3-dihydroxypropyl)formamide derivatives with nucleic acids is a focal point of research, particularly concerning their ability to bind to and stabilize non-canonical DNA structures like G-quadruplexes, which are implicated in cancer and cellular aging.
Guanine-rich sequences in DNA can fold into four-stranded structures known as G-quadruplexes (G4-DNA). nih.gov These structures are particularly prevalent in the telomeric ends of chromosomes and in the promoter regions of oncogenes. nih.gov The stabilization of G4-DNA is a recognized strategy for anticancer drug development because it can hinder the processes of DNA replication and gene expression in cancer cells. nih.gov
Research has focused on metal complexes as effective G4-DNA stabilizers. nih.gov Notably, water-soluble Ruthenium(II) complexes incorporating a chiral 4-(2,3-dihydroxypropyl)-formamide oxoaporphine (FOA) ligand have been synthesized and evaluated. nih.govacs.orgtib.eu These complexes have demonstrated the ability to act as effective stabilizers of G4-DNA. nih.govacs.org The chirality of the FOA ligand appears to play a crucial role in the biological activity of these ruthenium complexes. acs.orgtib.eu Studies have shown that these metal complexes can selectively stabilize G-quadruplex DNA found in human telomeres and the promoter region of the c-myc oncogene. nih.govacs.org The interaction is thought to involve the planar, electron-deficient core of the metal complex stacking on the terminal G-quartet of the G-quadruplex structure.
Table 1: Ruthenium(II)-FOA Complexes and their G-Quadruplex DNA Stabilization Properties
| Complex | Chiral Ligand | Target G4-DNA | Method of Analysis | Key Finding |
| Ruthenium(II)-Polypyridine Complex | Chiral 4-(2,3-dihydroxypropyl)-formamide oxoaporphine (FOA) | Telomeric & c-myc promoter | FRET, CD Spectroscopy, PCR Stop Assay | Effective stabilization of G4-DNA structures over duplex DNA. nih.govacs.org |
Telomerase is an enzyme responsible for maintaining the length of telomeres and is expressed in over 85% of human tumors, making it a critical target for cancer therapy. sci-hub.se The enzyme requires a single-stranded G-rich 3' overhang of the telomere as a template for extension. sci-hub.senih.gov By stabilizing the G-quadruplex structure at this 3' end, small molecules can effectively block the access of telomerase to its substrate, thereby inhibiting its activity. sci-hub.senih.gov
The Ruthenium(II) complexes with chiral 4-(2,3-dihydroxypropyl)-formamide oxoaporphine (FOA) that stabilize G4-DNA have also been shown to be effective inhibitors of telomerase. nih.govacs.org Their mechanism of action is directly linked to their G4-stabilizing properties. nih.govacs.org Biochemical assays, such as the telomerase repeat amplification protocol (TRAP) assay, have confirmed that these complexes inhibit telomerase activity in a dose-dependent manner. This inhibition of telomerase leads to the shortening of telomeres, which in turn induces cellular senescence and apoptosis (programmed cell death) in cancer cells. nih.govacs.org The research indicates that these FOA-containing complexes are potent telomerase inhibitors that function by targeting G4-DNA. nih.govacs.org
DNA adducts are segments of DNA that have become bound to a cancer-causing chemical, a process that can lead to mutations and the initiation of cancer. tib.eu One significant class of DNA lesions is the formamidopyrimidine (FAPy) adduct. These adducts, such as FAPy-dG, are formed from an initial attack on the N7 position of guanine (B1146940) by various agents, including alkylating agents and metabolites of carcinogens like aflatoxin B1. tib.eu This initial reaction creates a labile N7-guanine adduct, which can then undergo a secondary reaction involving the opening of the imidazole (B134444) ring to form the more stable N⁵-substituted formamidopyrimidine adduct. tib.eu
FAPy adducts are biochemically significant because they are persistent and highly mutagenic lesions. nih.gov For example, the FAPy adduct derived from aflatoxin B1 (AFB₁-FAPy) is a strong block to DNA replication, even when cells utilize bypass polymerases to try and overcome the damage. nih.gov This blockage contributes to the high toxicity of the parent compound. nih.gov Structurally, the bulky FAPy adduct can stabilize the DNA duplex by intercalating and enhancing stacking interactions with adjacent bases. nih.gov The persistence of these adducts poses a long-term threat to the genetic integrity of the cell, as they can lead to specific mutation patterns if not properly repaired by cellular mechanisms like nucleotide excision repair (NER). nih.govresearchgate.net
Table 2: Characteristics of Formamidopyrimidine (FAPy) DNA Adducts
| Feature | Description | Biochemical Significance |
| Formation | Formed via imidazole ring-opening of N7-guanine adducts following exposure to alkylating agents or carcinogens. tib.eu | A stable, secondary DNA lesion. |
| Structure | A bulky adduct where the formamide (B127407) group is derived from the original guanine. Can exist in different rotamers (major and minor forms). nih.gov | The bulky structure can intercalate into the DNA helix, affecting its conformation. nih.gov |
| Biological Effect | Potent block to DNA replication and transcription. nih.gov | Highly mutagenic and contributes to the toxicity and carcinogenicity of the parent compound. nih.gov |
| Repair | Potential substrate for the nucleotide excision repair (NER) pathway. researchgate.net | If unrepaired, the adduct can persist and lead to mutations. nih.gov |
Protein and Enzyme Interactions
Derivatives of this compound also engage in significant interactions with proteins and enzymes, either as ligands that modulate protein function or as substrates in enzymatic transformations.
The primary and most studied example of protein function modulation by this compound derivatives involves the inhibition of the enzyme telomerase. As detailed in section 5.1.2, Ruthenium(II) complexes containing the chiral 4-(2,3-dihydroxypropyl)-formamide oxoaporphine (FOA) ligand specifically target and stabilize G-quadruplex DNA. nih.govacs.org This binding event is a targeted interaction with a nucleic acid structure, but its direct consequence is the modulation of a protein's function—namely, the inhibition of telomerase's enzymatic activity. nih.govacs.org
The specificity of this interaction is crucial. The complexes show a preference for G4-DNA over standard duplex DNA, which minimizes off-target effects. acs.org This selective binding prevents the telomerase enzyme from accessing its telomeric DNA substrate, thereby inhibiting its function and triggering apoptosis in cancer cells. nih.govacs.org Therefore, while the initial binding is to DNA, the ultimate biochemical outcome is the specific modulation of protein (enzyme) function.
Lipases are a versatile class of enzymes widely used in biotechnology for their ability to catalyze reactions with high regio- and enantioselectivity, often in non-aqueous environments. nih.gov The enantioselectivity of a lipase (B570770)—its preference for one enantiomer (stereoisomer) over the other—is a critical parameter that can be influenced by several factors, including the solvent system. nih.gov
While direct enzymatic studies on this compound are not extensively documented in the searched literature, the use of formamide and other polar aprotic solvents in lipase-catalyzed reactions provides a relevant model. The reaction medium can significantly alter an enzyme's structure, flexibility, and interaction with the substrate, thereby affecting its enantioselectivity. nih.gov For instance, the enantioselectivity of Pseudomonas cepacia lipase in the propanolysis of a phenylalanine ester was found to be highly dependent on the solvent and the formation of substrate salts. nih.gov Modifying the reaction environment, such as by using organic solvents or additives, is a key strategy for optimizing the enantioselective performance of lipases in the synthesis of chirally pure compounds. nih.govnih.gov Molecular docking and modeling studies are often employed to predict and understand how changes in the substrate or solvent affect the interaction within the enzyme's active site, which is the basis for enantioselectivity. nih.gov
Role in Cellular Processes (Mechanistic Studies)
Research into the derivatives of this compound has revealed their significant interactions with biomolecules and their influence on key cellular functions. Mechanistic studies have primarily focused on their application as delivery vectors for genetic material and as prodrugs for anticancer agents. These investigations provide insights into how the N-(2,3-dihydroxypropyl) moiety influences cellular uptake, intracellular trafficking, and the release of therapeutic molecules.
Gene Delivery and Transfection Mechanisms
Derivatives of this compound have been explored as non-viral vectors for gene delivery. Specifically, 2,3-dihydroxypropyl-grafted-polyethylenimines (DHP-g-P) have been synthesized and studied for their ability to transport nucleic acids into cells. nih.gov The grafting of 2,3-dihydroxypropyl groups onto branched polyethylenimine (bPEI) has been shown to significantly enhance transfection efficiency while reducing the cytotoxicity associated with the parent polymer. nih.gov
Mechanistic studies have elucidated several key aspects of how these derivatives function at the cellular level:
Complex Formation: DHP-g-P polymers interact with negatively charged plasmid DNA (pDNA) to form nanosized complexes. These complexes, typically in the range of 171-190 nm, possess a positive surface charge (zeta potential of approximately +33 to +39 mV), which facilitates their interaction with the negatively charged cell membrane. nih.gov
Buffering Capacity: The modification with 2,3-dihydroxypropyl groups does not negatively impact the buffering capacity of the polyethylenimine backbone. This is a critical feature for endosomal escape, as the polymer's ability to buffer the acidic environment of the endosome leads to proton influx, osmotic swelling, and eventual rupture of the endosomal membrane, releasing the genetic material into the cytoplasm. nih.gov
DNA Release: The formation of a relatively loose complex between the DHP-g-P polymer and pDNA allows for more efficient release of the DNA within the cell. This enhanced release is a prerequisite for the nuclear entry of the pDNA and subsequent transcription into the desired protein. nih.gov
Transfection Efficiency: In vitro studies have demonstrated the superior transfection efficiency of DHP-g-P/pDNA complexes compared to the unmodified bPEI and other commercially available transfection reagents. For instance, the DHP-g-P25/DNA complex showed approximately 2.7-fold higher Green Fluorescent Protein (GFP) expression than bPEI. nih.gov Flow cytometry analysis further revealed that DHP-g-P25/DNA mediated gene expression in about 51% of cells, outperforming several standard transfection agents. nih.gov
| Parameter | DHP-g-P/pDNA Complexes | Reference |
| Complex Size | ~171-190 nm | nih.gov |
| Zeta Potential | ~+33 to +39 mV | nih.gov |
| Transfection Efficiency (vs. bPEI) | ~2.7-fold higher GFP expression | nih.gov |
| Percentage of GFP Positive Cells | ~51% | nih.gov |
| siRNA-mediated Gene Suppression | ~78% | nih.gov |
Prodrug Activation and Cellular Growth Inhibition
This compound derivatives have also been incorporated into prodrug design to improve the therapeutic window of cytotoxic agents. One such application involves the synthesis of N-2,3-dihydroxypropyl-N-4-chlorobutyl phosphoramidate (B1195095) prodrugs of nucleoside analogs like thymidine (B127349) and 5-fluoro-2'-deoxyuridine (B1346552) (5-FdU). nih.gov
The mechanism of action for these prodrugs at the cellular level involves several key steps:
Reduced Lipophilicity: The inclusion of the dihydroxypropyl group significantly decreases the lipophilicity of the prodrug. For example, the log P value of a thymidine analog was lowered by 1.1 log units with the addition of the dihydroxypropyl moiety. nih.gov This modification can alter the drug's solubility and transport characteristics across cellular membranes.
Controlled Drug Release: The N-dihydroxypropyl phosphoramidate linkage is designed to be cleaved under physiological conditions, releasing the active cytotoxic drug, thymidine monophosphate. Kinetic studies using 31P NMR have shown that the half-life for the release of thymidine monophosphate from its N-dihydroxypropyl phosphoramidate prodrug is 212 minutes. nih.gov This is a considerably slower release compared to the approximately 2-minute half-life for the corresponding N-methyl phosphoramidate, indicating that the dihydroxypropyl group can modulate the rate of drug activation. nih.gov
Inhibition of Cell Proliferation: The 5-FdU prodrug containing the dihydroxypropyl moiety demonstrated cell growth inhibition activity across the NCI 60 cell line panel that was comparable to its N-methyl analogue. nih.gov This indicates that the modification, while altering physical properties and release kinetics, does not compromise the ultimate cytotoxic effect of the active drug.
| Compound | Effect | Measurement | Reference |
| Thymidine N-dihydroxypropyl phosphoramidate | Release of thymidine monophosphate | Half-life of 212 minutes | nih.gov |
| Thymidine analog with dihydroxypropyl group | Lipophilicity | Log P decreased by 1.1 units | nih.gov |
| 5-FdU N-dihydroxypropyl phosphoramidate prodrug | Cell Growth Inhibition | Activity similar to N-methyl analogue in NCI 60 panel | nih.gov |
Materials Science and Engineering Applications of N 2,3 Dihydroxypropyl Formamide Derivatives
Polymerization and Polymeric Material Development Incorporating N-(2,3-Dihydroxypropyl)aminostyrene and Related Structures
The incorporation of the N-(2,3-dihydroxypropyl)amino moiety into styrenic polymers offers a pathway to new functional materials with tailored properties. A key example is the synthesis of poly[N-(2,3-dihydroxypropyl)aminostyrene], which has been developed and characterized for specific applications.
The synthesis of poly[N-(2,3-dihydroxypropyl)aminostyrene] is typically achieved through a multi-step process involving the modification of pre-existing polystyrene. This polymer-analogous reaction sequence generally includes:
Nitration: Polystyrene is first nitrated to introduce nitro groups onto the phenyl rings.
Reduction: The nitro groups are then reduced to amino groups, yielding poly(aminostyrene).
Glycidol (B123203) Treatment: The final step involves the reaction of the amino groups with glycidol, which opens its epoxide ring to form the N-(2,3-dihydroxypropyl)amino functionality. researchgate.net
This synthetic route allows for a high degree of functionalization of the polystyrene backbone. The resulting poly[N-(2,3-dihydroxypropyl)aminostyrene] is a chelating ampholytic polymer. The presence of the dihydroxypropyl groups, with their vicinal diol structure, makes this polymer particularly effective as a sorbent for certain ions, such as boron(III) ions. researchgate.net The composition and structure of the intermediate and final polymer are typically confirmed using techniques like elemental analysis, IR spectroscopy, and solid-state 13C NMR spectroscopy. researchgate.net
In a related area of polymer development, copolymers involving aminostyrene derivatives have been explored. For instance, the free radical polymerization of styrene (B11656) with Boc-p-aminostyrene (a protected form of aminostyrene) has been studied to understand their copolymerization behavior. researchgate.net Such studies provide valuable data on reactivity ratios, which are crucial for controlling the microstructure and properties of the final copolymer. This knowledge is transferable to the design of copolymers incorporating N-(2,3-dihydroxypropyl)aminostyrene for specific material applications.
Below is a data table summarizing key research findings related to the synthesis and properties of these polymers.
| Polymer/Copolymer | Synthesis Method | Key Findings | Potential Applications |
| Poly[N-(2,3-dihydroxypropyl)aminostyrene] | Polymer-analogous reaction on polystyrene (nitration, reduction, glycidol treatment) researchgate.net | Achieves a high degree of functionalization. The vicinal diol groups enable effective chelation of boron(III) ions. researchgate.net | Sorbents for ion removal, functional coatings, specialty resins. |
| Styrene/Boc-p-aminostyrene Copolymers | Free radical polymerization researchgate.net | Reactivity ratios indicate a higher reactivity for Boc-p-aminostyrene compared to styrene, leading to a tendency for alternating placement in the copolymer chain. researchgate.net | Precursors for functional polymers after deprotection, materials with tailored surface properties. |
Applications in Specialty Chemical Formulations (e.g., Nonionic Density Gradient Media)
A significant application of N-(2,3-dihydroxypropyl)formamide derivatives is in the formulation of nonionic density gradient media. A prominent example is 5-(N-2,3-Dihydroxypropylacetimido)-2,4,6-triiodo-N,N'-bis-(2,3-dihydroxypropyl)isophthalamide, commercially known as Histodenz™ or Nycodenz. microbiologyclass.netaxis-shield-density-gradient-media.com This compound is a non-ionic, tri-iodinated benzamide (B126) derivative that possesses a unique combination of properties making it ideal for the separation of biological materials.
The key features of Histodenz™/Nycodenz that contribute to its utility as a density gradient medium include:
High Density: The presence of three iodine atoms in the molecule results in a high molecular weight and allows for the formation of dense solutions. sigmaaldrich.com
Nonionic Nature: Being non-ionic, it minimizes interactions with biological macromolecules, thus preserving their native structure and function during separation. microbiologyclass.net
Low Osmolality: Compared to ionic gradient media, it exerts low osmotic pressure, which is crucial for maintaining the integrity of cells and organelles. axis-shield-density-gradient-media.com
High Water Solubility: It is highly soluble in water, allowing for the preparation of a wide range of density gradients. sigmaaldrich.com
Biocompatibility: It exhibits very low toxicity to cells, enabling the separation and subsequent culturing of viable cells. sigmaaldrich.comalkalisci.com
These properties make it a versatile tool for various separation techniques, including rate-zonal and isopycnic centrifugation. It is widely used for the isolation and purification of cells (like lymphocytes), subcellular organelles (such as mitochondria and lysosomes), viruses, and macromolecules like proteins and nucleic acids. axis-shield-density-gradient-media.comaxis-shield-density-gradient-media.comabfrontier.com
The table below details the physicochemical properties and primary applications of this specialty chemical.
| Property | Value/Description | Reference |
| Chemical Name | 5-(N-2,3-Dihydroxypropylacetamido)-2,4,6-triiodo-N,N′-bis(2,3-dihydroxypropyl)isophthalamide | axis-shield-density-gradient-media.com |
| Synonyms | Histodenz™, Nycodenz | microbiologyclass.net |
| CAS Number | 66108-95-0 | axis-shield-density-gradient-media.com |
| Molecular Formula | C₁₉H₂₆I₃N₃O₉ | axis-shield-density-gradient-media.com |
| Molecular Weight | 821.14 g/mol | axis-shield-density-gradient-media.com |
| Form | White crystalline powder | sigmaaldrich.com |
| Solubility | Soluble in water, formamide (B127407), and dimethylformamide. sigmaaldrich.com | sigmaaldrich.com |
| Key Characteristics | Non-ionic, low toxicity, low osmolality, high density, low viscosity (compared to sucrose). sigmaaldrich.com | sigmaaldrich.com |
| Primary Applications | - Isolation of mammalian and non-mammalian cells. serumwerk.com- Purification of subcellular organelles. axis-shield-density-gradient-media.comabfrontier.com- Purification of viruses. axis-shield-density-gradient-media.comabfrontier.com- Separation of macromolecules. alkalisci.com | axis-shield-density-gradient-media.comalkalisci.comabfrontier.comserumwerk.com |
Utilization as Advanced Reagents and Catalysts in Organic Synthesis
The utility of this compound and its derivatives as advanced reagents or catalysts in organic synthesis is an area of ongoing exploration. While the formamide group itself is a common functional motif in organic chemistry, the specific influence of the N-(2,3-dihydroxypropyl) substituent on reactivity and catalytic activity is what defines its potential in this context.
Formamides, in general, can serve multiple roles in organic reactions, acting as solvents, reagents, or even catalysts. nih.gov For instance, N,N-dimethylformamide (DMF) is not only a widely used polar aprotic solvent but can also function as a reagent in Vilsmeier-Haack type formylation reactions or as a catalyst in certain transformations. nih.gov N-formamide has also been investigated as a carbonyl precursor in multicomponent reactions like the Passerini reaction. rsc.org
In the context of N-(2,3-dihydroxypropyl) derivatives, research has often focused on their synthesis as target molecules with specific biological or material properties, rather than their direct application as reagents or catalysts. For example, methods have been developed for the enantioselective synthesis of N-(2,3-dihydroxypropyl)arylamides. nih.gov In these syntheses, the dihydroxypropyl moiety is a key structural feature of the final product, which may have applications in medicinal chemistry or materials science. Similarly, N-2,3-dihydroxypropyl-N-4-chlorobutyl nucleoside phosphoramidate (B1195095) prodrugs have been synthesized to assess the effect of the dihydroxypropyl group on properties like lipophilicity and biological activity. nih.gov
While direct evidence of this compound acting as a catalyst is not extensively documented in the reviewed literature, the presence of the diol and formamide functionalities suggests potential for its use as a ligand for metal catalysts or as an organocatalyst in certain reactions. The hydroxyl groups could coordinate to metal centers, influencing the stereochemistry or activity of a catalytic process. The formamide moiety, in conjunction with the diol, could participate in hydrogen bonding networks, potentially facilitating reactions by stabilizing transition states. Further research is required to fully elucidate the potential of these derivatives as advanced reagents and catalysts.
The following table lists some synthesized derivatives and the general roles of formamides in organic synthesis.
| Compound/Class | Synthetic Context/Role | Research Focus |
| N-(2,3-dihydroxypropyl)arylamides | Target molecule in an enantioselective synthesis. nih.gov | Development of synthetic methodologies for chiral molecules containing the dihydroxypropyl group. |
| N-2,3-dihydroxypropyl-N-4-chlorobutyl nucleoside phosphoramidate prodrugs | Target molecule in prodrug design. nih.gov | Investigating the influence of the dihydroxypropyl moiety on drug delivery properties. |
| General Formamides (e.g., DMF, N-formamide) | Solvent, reagent (e.g., formylating agent), catalyst, carbonyl precursor. nih.govrsc.org | Broad utility in various organic transformations. |
Future Research Directions and Interdisciplinary Prospects
Exploration of Novel Stereoselective Synthetic Pathways
The presence of a chiral center at the 2-position of the propyl group in N-(2,3-Dihydroxypropyl)formamide means that its biological and material properties are likely dependent on its stereochemistry. Consequently, the development of synthetic pathways that can selectively produce either the (R) or (S) enantiomer is a critical area for future research. Current synthetic approaches often result in a racemic mixture, but stereoselective synthesis would enable a more precise investigation of its structure-activity relationships.
Future strategies could involve:
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as (R)- or (S)-solketal, which can be converted to the target molecule while retaining the initial stereochemistry.
Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in key bond-forming reactions, such as asymmetric aminohydroxylation or dihydroxylation of an appropriate allyl precursor.
Enzymatic Resolution: Using enzymes that can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired stereoisomer.
Drawing inspiration from established methods for other chiral molecules, such as the stereocontrolled construction of amino-hydroxy acids from precursors like Garner's aldehyde elsevierpure.com, could provide a roadmap for producing optically pure this compound. The ability to access specific stereoisomers is fundamental for advanced applications in medicinal chemistry and materials science. elsevierpure.comnih.gov
Advanced Computational Design and Optimization of this compound-Based Molecules
Computational modeling offers a powerful, resource-efficient approach to designing and optimizing molecules based on the this compound scaffold before committing to laboratory synthesis. researchgate.net By simulating molecular properties and interactions, researchers can predict the behavior of novel derivatives and guide the development of compounds with enhanced functionality.
Key computational methods that could be applied include:
Molecular Dynamics (MD) Simulations: These simulations can model the dynamic behavior of this compound and its derivatives in different environments, such as in aqueous solutions or interacting with biological membranes. This can provide insights into solubility, conformational preferences, and intermolecular interactions. researchgate.net
Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to accurately calculate electronic properties, reaction energies, and spectroscopic signatures, aiding in the design of synthetic pathways and the interpretation of analytical data. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing models that correlate structural features with experimental activity, researchers can predict the biological efficacy or material properties of new derivatives. researchgate.net This is particularly valuable for optimizing lead compounds in drug discovery.
These computational tools can significantly accelerate the design-build-test-learn cycle, enabling the rational design of this compound-based molecules for specific applications. researchgate.net
Unraveling Complex Biological Pathways and Mechanisms at the Molecular Level
The N-(2,3-dihydroxypropyl) moiety has been shown to significantly influence the biological properties of parent molecules, particularly in the context of prodrug design. nih.gov A pivotal area of future research is to elucidate the precise molecular mechanisms through which this functional group modulates biological activity.
A study on phosphoramidate (B1195095) prodrugs of thymidine (B127349) and 5-fluoro-2'-deoxyuridine (B1346552) (5-FdU) revealed that incorporating an N-(2,3-dihydroxypropyl) group had profound effects on the compound's physicochemical and biological profile. nih.gov
Key Research Findings:
Modulation of Prodrug Activation: In a model system, a thymidine N-dihydroxypropyl phosphoramidate released its active monophosphate with a half-life of 212 minutes. This is a stark contrast to the approximately 2-minute half-life for the corresponding N-methyl phosphoramidate, indicating that the dihydroxypropyl group significantly slows the rate of drug release. nih.gov
Impact on Lipophilicity: The dihydroxypropyl group substantially decreased the lipophilicity of the prodrug. The measured log P value for a model compound was 1.1 log units lower than its analogue without the dihydroxypropyl group, a modification that can have major implications for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov
Antineoplastic Activity: Despite these changes, the N-(2,3-dihydroxypropyl) prodrug of 5-FdU demonstrated cell growth inhibition activity in the NCI 60 cell line panel that was similar to its N-methyl analogue. nih.gov
These findings underscore the potential of the N-(2,3-dihydroxypropyl) group as a functional component for fine-tuning the pharmacokinetic properties of therapeutic agents. Future research should focus on how this moiety interacts with specific enzymes and transporters to fully understand its biological role.
Table 1: Comparative Properties of Phosphoramidate Prodrugs An interactive data table comparing the properties of prodrugs with and without the N-(2,3-dihydroxypropyl) moiety, based on published research findings.
| Feature | N-methyl phosphoramidate analogue | N-dihydroxypropyl phosphoramidate analogue | Reference |
|---|---|---|---|
| Activation Half-life | ~2 minutes | 212 minutes | nih.gov |
| Lipophilicity (log P) | Higher | 1.1 log units lower | nih.gov |
| Cell Growth Inhibition | Active | Similar activity | nih.gov |
Development of Integrated Analytical Platforms for Comprehensive Compound Characterization
Thorough characterization of this compound and its derivatives is essential for quality control, mechanistic studies, and regulatory approval. Future work should focus on establishing an integrated suite of analytical techniques to provide a comprehensive profile of these molecules.
A multi-faceted analytical platform would likely include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR for structural elucidation and purity assessment. Specialized techniques like ³¹P NMR are crucial for kinetic studies of phosphorus-containing derivatives, such as the phosphoramidate prodrugs. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm elemental composition. Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem MS (MS/MS), is invaluable for separating complex mixtures and identifying metabolites in biological samples. nih.gov
Chromatography: High-Performance Liquid Chromatography (HPLC) for purification and quantification. Chiral HPLC methods will be necessary to separate and analyze the enantiomers produced by stereoselective synthesis.
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups (O-H, N-H, C=O) and confirm the chemical structure.
Combining these techniques will ensure an unambiguous characterization of newly synthesized compounds and provide the robust data needed to understand their chemical and biological behavior.
Synergistic Approaches in Bio-organic, Materials, and Medicinal Chemistry
The true potential of this compound lies at the intersection of different chemical disciplines. Synergistic approaches that combine expertise from bio-organic, materials, and medicinal chemistry can lead to novel applications.
Medicinal Chemistry: The demonstrated ability of the N-(2,3-dihydroxypropyl) group to modulate drug release and lipophilicity makes it a valuable tool in prodrug design and drug delivery systems. nih.gov Future work could explore its incorporation into other classes of drugs to improve their therapeutic index.
Bio-organic Chemistry: As a small, functional molecule containing the four primary elements of life (C, H, O, N), it can be used as a building block for synthesizing more complex bioactive molecules. wikipedia.org Its relationship to formamide (B127407), a key molecule in some prebiotic chemistry theories, suggests its potential as a precursor in the abiotic synthesis of biologically relevant compounds. wikipedia.orgnih.gov
Materials Chemistry: The presence of both diol and amide functionalities makes this compound an interesting candidate as a monomer or cross-linking agent for creating novel polymers. These polymers could have unique properties, such as hydrophilicity and hydrogen-bonding capabilities, making them suitable for applications in hydrogels, biocompatible coatings, or functional fibers. The parent compound, formamide, is already used as a solvent for processing polymers like polyacrylonitrile. wikipedia.org
By fostering collaboration across these fields, researchers can leverage the unique chemical properties of this compound to develop innovative solutions to challenges in medicine and materials science.
Q & A
Q. What are the established methods for the enantioselective synthesis of N-(2,3-Dihydroxypropyl)formamide derivatives?
A two-step enantioselective synthesis involves oxidative esterification of aryl aldehydes followed by phthalimide ring opening. For example, chiral hydroxypropyl intermediates are synthesized using phthalimido-epoxides and nitrogen heterocyclic carbene catalysts to achieve high enantiomeric purity. This method is critical for producing biologically active enantiomers, as seen in MEK inhibitors like refametinib .
Q. What analytical techniques are recommended for assessing the purity and structural integrity of this compound during synthesis?
High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are essential for impurity profiling, while nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity. Pharmacopeial standards for iodinated analogs (e.g., iohexol) require total impurities ≤0.5%, emphasizing stringent quality control .
Q. What solvent systems are optimal for the purification of this compound derivatives via column chromatography?
Polar aprotic solvents such as C1-C5 monoalkylethers of glycols (e.g., ethylene glycol monomethyl ether) are effective for maintaining solubility without degradation. These solvents are compatible with hydrophilic intermediates and reduce racemization risks during purification .
Q. What are the key intermediates in the multi-step synthesis of this compound-based compounds?
Phthalimido-protected intermediates (e.g., (S)-3-(1,3-dioxoisoindolin-2-yl)-2-hydroxypropyl benzoate) are critical for preserving chirality. These intermediates are characterized via NMR and X-ray crystallography to ensure stereochemical fidelity before deprotection .
Advanced Research Questions
Q. How does the stereochemistry of the 2,3-dihydroxypropyl group influence the biological activity of formamide derivatives in kinase inhibition?
The (S)-enantiomer of N-(2,3-dihydroxypropyl)sulfonamide derivatives (e.g., refametinib) exhibits higher MEK inhibition due to optimized hydrogen bonding with the kinase ATP-binding pocket. Molecular docking studies reveal enantiomer-specific interactions with residues like Lys97 and Ser212, affecting binding affinity .
Q. What strategies can mitigate racemization during the synthesis of chiral this compound derivatives?
Low-temperature reactions (<0°C), chiral auxiliaries (e.g., phthalimide), and non-polar solvents (e.g., dichloromethane) minimize racemization. Catalytic asymmetric methods using Rh(II) or Cu(I) complexes also enhance enantioselectivity in oxidative esterification steps .
Q. How do structural modifications on the formamide nitrogen impact the pharmacokinetic properties of this compound derivatives?
Substituents like methyl or fluoro groups alter logP values and metabolic stability. For example, N-methylation reduces cytochrome P450-mediated oxidation, improving half-life. In vitro assays (e.g., microsomal stability) are used to optimize bioavailability .
Q. What computational methods are employed to predict the binding affinity of this compound derivatives to MEK enzymes?
Molecular dynamics simulations and free energy perturbation (FEP) calculations model ligand-receptor interactions. QSAR models trained on kinase inhibition data (e.g., IC50 values) identify critical substituents for potency .
Q. What role does the formamide group play in stabilizing G-quadruplex DNA structures?
The formamide moiety in Ru(II) complexes (e.g., 4-(2,3-Dihydroxypropyl)-formamide oxoaporphine) intercalates into G-quadruplex grooves via hydrogen bonding with guanine residues, inhibiting telomerase activity. This mechanism is validated via circular dichroism and fluorescence quenching assays .
Q. How is the 2,3-dihydroxypropyl moiety stabilized in aqueous formulations to prevent oxidation?
Lyophilization and antioxidants (e.g., ascorbic acid) prevent diol oxidation. Pharmacopeial guidelines for iodinated analogs recommend storage in light-resistant, airtight containers at controlled humidity to ensure stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
